(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
Overview
Description
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is an organic compound characterized by the presence of an oxirane ring and a trifluoromethyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 4-(trifluoromethyl)phenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to covalent modification and inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane: Unique due to the presence of both an oxirane ring and a trifluoromethyl group.
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxetane: Similar structure but with an oxetane ring instead of an oxirane ring.
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxirane ring.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. The oxirane ring is highly reactive, making it useful in various chemical transformations, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Properties
IUPAC Name |
(2S)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFXQNABVOHIB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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